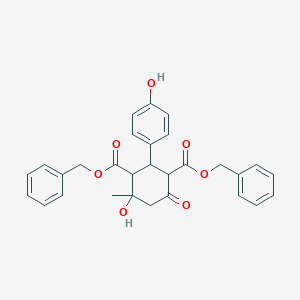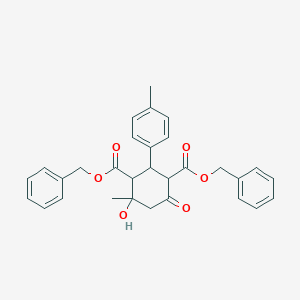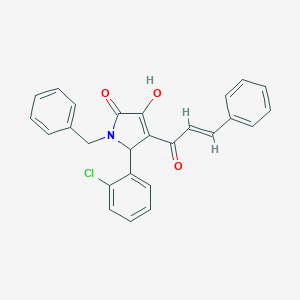
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, also known as BMHPCD, is a chemical compound with potential applications in scientific research. This compound is a member of the cyclohexanedicarboxylate family and has been shown to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in inflammation, cancer, and viral replication. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV and HCV. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in a pure form through recrystallization. Another advantage is that Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the yield of the synthesis reaction is relatively low, which makes it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the study of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. One direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on specific enzymes and genes involved in inflammation, cancer, and viral replication. Another direction is to study the pharmacokinetics and pharmacodynamics of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in vivo. This could involve testing the compound in animal models to determine its efficacy and toxicity. Another direction is to explore the potential applications of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in the treatment of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with improved properties, such as higher yield and better solubility.
合成方法
The synthesis of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves the reaction of 4-hydroxy-4-methyl-2-phenylcyclohexanone with diisopropyl malonate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product. The yield of this reaction is relatively low, around 30%, and the synthesis requires several steps. However, Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate can be obtained in a pure form through recrystallization.
科学研究应用
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
属性
分子式 |
C23H32O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O6/c1-14(2)12-28-21(25)19-17(24)11-23(5,27)20(22(26)29-13-15(3)4)18(19)16-9-7-6-8-10-16/h6-10,14-15,18-20,27H,11-13H2,1-5H3 |
InChI 键 |
BRGRVHJIWQXPQK-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2 |
规范 SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)